molecular formula C8H12N2O2S B1519246 5-Amino-2-ethylbenzene-1-sulfonamide CAS No. 1094938-11-0

5-Amino-2-ethylbenzene-1-sulfonamide

Cat. No.: B1519246
CAS No.: 1094938-11-0
M. Wt: 200.26 g/mol
InChI Key: OJUOFLJPVCJTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-ethylbenzene-1-sulfonamide is a chemical compound with the CAS Number: 1094938-11-0 . It has a molecular weight of 200.26 and is typically found in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O2S/c1-2-6-3-4-7 (9)5-8 (6)13 (10,11)12/h3-5H,2,9H2,1H3, (H2,10,11,12) . This indicates that the compound has a benzene ring with an ethyl group and an amino group attached to it, along with a sulfonamide group.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the search results.

Scientific Research Applications

Enzyme Inhibition and Therapeutic Applications

Carbonic Anhydrase Inhibition

5-Amino-2-ethylbenzene-1-sulfonamide derivatives have been extensively studied for their inhibitory activity against carbonic anhydrase (CA) isozymes, particularly those associated with tumor growth and metastasis. Research has shown that certain halogenated derivatives of this compound can selectively inhibit tumor-associated CA IX, suggesting potential as antitumor agents. The synthesis of halogenated sulfonamides, including aminobenzolamides and their inhibition profiles against CA IX, revealed leads for designing more potent and selective inhibitors with therapeutic applications in cancer treatment (Ilies et al., 2003), (Casey et al., 2004).

Antimicrobial Activity

Sulfonamides, including this compound derivatives, have been foundational in developing antimicrobial agents. Recent advancements in synthesizing sulfonamide derivatives have expanded their application in combating bacterial resistance, offering new pathways for treating infectious diseases. Novel sulfonamide compounds have shown effective inhibition of metastatic tumor growth, highlighting their broader therapeutic potential beyond antimicrobial activity (Colinas, 2013).

Environmental Applications

Pollutant Degradation

Research into the environmental fate of sulfonamide antibiotics, including derivatives of this compound, has led to a better understanding of their persistence and degradation in aquatic environments. Studies have explored the oxidation processes and kinetics of sulfonamide antibiotics, providing insights into removing these persistent pollutants from water sources, thus reducing their ecological impact (Ben et al., 2017).

Biochemical Analysis

Biochemical Properties

5-Amino-2-ethylbenzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses and metabolic processes . Additionally, it can affect cellular metabolism by inhibiting key enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions result in a cascade of biochemical events that ultimately affect cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical response . Toxic effects at high doses include cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in their concentrations within the cell . These interactions highlight the compound’s role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects.

Properties

IUPAC Name

5-amino-2-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-6-3-4-7(9)5-8(6)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUOFLJPVCJTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-ethylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-Amino-2-ethylbenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
5-Amino-2-ethylbenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Amino-2-ethylbenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
5-Amino-2-ethylbenzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
5-Amino-2-ethylbenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.